molecular formula C14H22N6O2 B7003890 N-[2-(6-aminopurin-9-yl)ethyl]-2-(2-methylpropoxy)propanamide

N-[2-(6-aminopurin-9-yl)ethyl]-2-(2-methylpropoxy)propanamide

Cat. No.: B7003890
M. Wt: 306.36 g/mol
InChI Key: ICRMHBZIXHSGJP-UHFFFAOYSA-N
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Description

N-[2-(6-aminopurin-9-yl)ethyl]-2-(2-methylpropoxy)propanamide is a synthetic organic compound with a complex structure It contains a purine base, which is a key component in many biological molecules, and a propanamide group, which is often found in various pharmaceutical compounds

Properties

IUPAC Name

N-[2-(6-aminopurin-9-yl)ethyl]-2-(2-methylpropoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2/c1-9(2)6-22-10(3)14(21)16-4-5-20-8-19-11-12(15)17-7-18-13(11)20/h7-10H,4-6H2,1-3H3,(H,16,21)(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRMHBZIXHSGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)C(=O)NCCN1C=NC2=C(N=CN=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-aminopurin-9-yl)ethyl]-2-(2-methylpropoxy)propanamide typically involves multiple steps, starting with the preparation of the purine base. The purine base can be synthesized through a series of reactions involving the condensation of formamide with other nitrogen-containing compounds. The next step involves the attachment of the ethyl group to the purine base, which can be achieved through alkylation reactions using ethyl halides under basic conditions.

The final step involves the formation of the propanamide group. This can be done by reacting the intermediate compound with 2-methylpropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the alkylation and amide formation steps, as well as the use of more efficient catalysts and solvents to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-aminopurin-9-yl)ethyl]-2-(2-methylpropoxy)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the amide group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the purine base, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions can be carried out using halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized purine derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions of purine derivatives with biological macromolecules such as DNA and proteins.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(6-aminopurin-9-yl)ethyl]-2-(2-methylpropoxy)propanamide involves its interaction with specific molecular targets. The purine base allows the compound to interact with enzymes and receptors that recognize purine derivatives. This can lead to the modulation of various biochemical pathways, such as those involved in nucleotide metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Allopurinol: A purine analog used in the treatment of gout.

    6-Mercaptopurine: A purine analog used in the treatment of leukemia.

Uniqueness

N-[2-(6-aminopurin-9-yl)ethyl]-2-(2-methylpropoxy)propanamide is unique due to its specific combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for use in various scientific and industrial applications.

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